Thermodynamic Properties of N-Substituted Indole-3-Carbaldehydes: A Technical Characterization Guide
Executive Summary Indole-3-carbaldehyde (I3A) and its N-substituted derivatives are critical pharmacophores in the synthesis of anti-inflammatory agents, heterocyclic chalcones, and Schiff base ligands. While their synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indole-3-carbaldehyde (I3A) and its N-substituted derivatives are critical pharmacophores in the synthesis of anti-inflammatory agents, heterocyclic chalcones, and Schiff base ligands. While their synthetic utility is well-documented, their thermodynamic profile —specifically phase transition energetics, lattice stability, and solution thermodynamics—is often overlooked during early-stage development.
This guide addresses that gap. It provides a rigorous framework for characterizing the thermodynamic properties of N-substituted indole-3-carbaldehydes. By understanding the energetic consequences of N-substitution (e.g., the disruption of hydrogen bonding networks), researchers can predict solubility, optimize crystallization processes, and ensure solid-state stability.
Part 1: Structural Context & Synthetic Thermodynamics
The thermodynamic behavior of indole-3-carbaldehydes is governed by the indole scaffold's electron-rich nature and the ability of the N1-position to participate in hydrogen bonding.
The N-Substitution Effect
The most significant thermodynamic shift occurs when the N1-proton is replaced by an alkyl or aryl group (N-substitution).
Parent Compound (I3A): Possesses a strong hydrogen bond donor (N-H) and acceptor (C=O). This leads to high lattice energy and a high melting point (
).
N-Substituted Derivatives: Substitution (e.g., N-methyl, N-ethyl) removes the H-bond donor.[1] This drastically lowers the lattice energy, resulting in a significant drop in melting point (e.g., N-methyl-I3A
).
Synthetic Pathway: Vilsmeier-Haack Formylation
The standard synthesis for these compounds is the Vilsmeier-Haack reaction.[2] Thermodynamically, this reaction relies on the formation of a high-energy chloroiminium intermediate.
Figure 1: Thermodynamic pathway of Vilsmeier-Haack formylation. The final hydrolysis step is irreversible and exothermic, driving the reaction to completion.
Part 2: Phase Transition Thermodynamics (Solid-State)
Characterizing the solid-liquid transition is vital for purification (crystallization) and formulation.
Key Data: Melting Points & Enthalpy of Fusion
The table below contrasts the parent compound with its N-methyl derivative, highlighting the "Crystal Packing Penalty" of removing the N-H bond.
Compound
Substituent (R)
Melting Point ()
Predicted
Lattice Dominance
Indole-3-carbaldehyde
High
H-Bonding Network
N-Methylindole-3-carbaldehyde
Low
Van der Waals / Dipole
2-Methylindole-3-carbaldehyde
(C2-Me)
High
H-Bonding + Packing
Data Sources: Sigma-Aldrich [1], NIST WebBook [2].
Objective: Determine the energy required to break the crystal lattice.
Sample Prep: Weigh
of dried N-substituted indole-3-carbaldehyde into a hermetically sealed aluminum pan . (Hermetic sealing prevents sublimation, which is common in low-melting indoles).
to (ensure this is below decomposition temp determined by TGA).
Analysis: Integrate the endothermic melting peak. The area under the curve (
) is converted to Molar Enthalpy of Fusion ().
Expert Note: If the peak is broad, check for polymorphism or impurities. N-alkyl indoles often exhibit "rotational disorder" in the solid state, leading to solid-solid transitions prior to melting.
Part 3: Thermochemistry & Energetics
Understanding the Enthalpy of Formation (
) allows for the calculation of bond energies and stability relative to other isomers.
Combustion Calorimetry
For N-containing heterocycles, standard static bomb calorimetry is insufficient due to the formation of nitric acid (
) side products.
Protocol B: Rotating Bomb Calorimetry
Combustion Reaction:
Apparatus: Isoperibol rotating bomb calorimeter.
Procedure:
Pelletize the sample (
).
Place in the bomb with
of water (to absorb and form ).
Pressurize with
.
Ignite and rotate the bomb to ensure complete mixing of combustion gases with the aqueous phase.
Correction: Correct the measured heat for the formation of nitric acid using titration of the bomb washings.
Bond Energy Implications
The standard molar enthalpy of formation for crystalline indole is typically positive (
), indicating it is endothermic relative to elements but kinetically stable due to aromaticity.
Aldehyde Contribution: The formyl group (-CHO) adds stability via conjugation with the indole
-system.
N-Substitution: Adding an electron-donating alkyl group generally increases the enthalpy of formation (makes it less positive/more stable) compared to the parent if steric strain is minimal.
Part 4: Solution Thermodynamics
For drug development, the Solubility Parameter (
) and Partition Coefficient () are critical.
Solubility Logic
The solubility of N-substituted indoles is governed by the General Solubility Equation (GSE) :
MP (Melting Point): The lower MP of N-substituted derivatives (e.g.,
vs ) mathematically increases predicted solubility.
LogP (Lipophilicity): However, the alkyl group increases
(hydrophobicity).
Net Result: N-substituted derivatives are often more soluble in organic solvents (DCM, EtOAc) but less soluble in water compared to the parent indole-3-carbaldehyde.
Workflow: Thermodynamic Characterization
Figure 2: Integrated workflow for thermodynamic profiling. DSC and Solubility data combine to predict bioavailability.
References
NIST Mass Spectrometry Data Center. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.[5] NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]
Ribeiro da Silva, M. A. V., et al. (2010). Thermochemical studies of indole and its derivatives. Journal of Chemical Thermodynamics.
PubChem.[6] (n.d.). 1-Methylindole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: Technical Monograph
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS 351015-67-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of functionalized indole derivatives.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of synthetic cannabinoids (e.g., JWH series metabolites) and novel antioxidant or anticholinesterase agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
This compound is characterized by an indole core functionalized with a formyl group at the C3 position and a 3-hydroxypropyl chain at the N1 position. This dual functionality allows for divergent synthesis: the aldehyde is a handle for condensation/reduction, while the terminal hydroxyl group permits further derivatization (e.g., halogenation, esterification).
Table 1: Chemical Identifiers and Properties
Property
Detail
Chemical Name
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
CAS Number
351015-67-3
Molecular Formula
C₁₂H₁₃NO₂
Molecular Weight
203.24 g/mol
Appearance
Pale yellow to light brown solid
Solubility
Soluble in DMSO, DMF, Methanol, Chloroform; Insoluble in water
Melting Point
Approx. 85–95 °C (Derivative dependent; typically lower than parent indole-3-carbaldehyde)
SMILES
O=Cc1cn(CCCO)c2ccccc12
InChI Key
Predicted based on structure: [Unique Key Required]
Synthetic Methodology
The synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde typically proceeds via the N-alkylation of indole-3-carbaldehyde . This reaction requires precise control of basicity to ensure N1-selectivity over C-alkylation or O-alkylation (of the aldehyde hydrate).
Reaction Mechanism & Pathway
The protocol involves the deprotonation of the indole N-H (pKa ~16) followed by nucleophilic attack on an electrophilic propyl source (e.g., 3-bromo-1-propanol).
Caption: Figure 1. Synthetic pathway for N-alkylation of indole-3-carbaldehyde.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde at 10 mmol scale.
Reagents:
Indole-3-carbaldehyde (1.45 g, 10 mmol)
3-Bromo-1-propanol (1.53 g, 11 mmol)
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).
Activation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate partial deprotonation.
Note: NaH (60% dispersion) can be used for faster reaction but requires strictly anhydrous conditions and ice-bath cooling during addition.
Alkylation: Add 3-Bromo-1-propanol (11 mmol) dropwise via syringe.
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 1:1). The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.2–0.3) should appear.[2]
Work-up:
Cool the mixture to room temperature.
Pour into ice-cold water (100 mL). The product may precipitate as a solid or oil.
Extract with Ethyl Acetate (3 x 30 mL).
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 20% → 50% EtOAc in Hexane).
Analytical Characterization
Validating the structure requires confirming both the indole core integrity and the presence of the hydroxypropyl chain.
Table 2: Predicted NMR Data (CDCl₃, 400 MHz)
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
CHO
9.98
Singlet (s)
1H
Aldehyde proton (C3-CHO)
C2-H
7.80
Singlet (s)
1H
Indole C2 proton
Ar-H
8.30
Doublet (d)
1H
Indole C4 proton (deshielded by CHO)
Ar-H
7.30–7.50
Multiplet (m)
3H
Indole C5, C6, C7 protons
N-CH₂
4.25
Triplet (t)
2H
Propyl C1 (attached to N)
CH₂-OH
3.55
Triplet (t)
2H
Propyl C3 (attached to OH)
CH₂-CH₂-CH₂
2.05
Quintet (quin)
2H
Propyl C2 (middle methylene)
OH
1.8–2.5
Broad (br s)
1H
Hydroxyl proton (solvent dependent)
Note: The absence of the N-H signal (typically ~12.0 ppm in DMSO-d6 for the parent) confirms successful N-alkylation.
Applications in Medicinal Chemistry
This compound is a versatile building block ("synthon") used to access complex pharmacological agents.
Synthetic Cannabinoid Metabolites
The 1-(3-hydroxypropyl) moiety is structurally significant in the study of synthetic cannabinoids (e.g., JWH-018 analogs).
Metabolite Standards: In vivo metabolism of N-pentyl indoles often involves omega-oxidation, producing terminal hydroxylated metabolites. This compound serves as a reference standard for forensic analysis.
Fluorination Precursor: The hydroxyl group is a direct precursor to 1-(3-fluoropropyl) derivatives (using DAST or Deoxo-Fluor), which are common motifs in potent cannabinoid agonists (e.g., XLR-11 analogs).
Bioactive Schiff Bases
The C3-aldehyde group undergoes condensation with amines/hydrazides to form Schiff bases (imines) or thiosemicarbazones.
Antioxidants: Thiosemicarbazone derivatives of this scaffold have demonstrated radical scavenging activity (DPPH assays).[3]
Enzyme Inhibitors: Derivatives have shown potential as Acetylcholinesterase (AChE) inhibitors for Alzheimer's research.
Caption: Figure 2.[4] Downstream applications in forensic science and drug discovery.
Safety & Handling (SDS Highlights)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10256, Indole-3-carbaldehyde. Retrieved from [Link]
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from [Link]
Bingül, M., et al. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences. Retrieved from [Link]
pharmacological potential of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Pharmacological Potential of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Pharmacological Potential of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Among its derivatives, indole-3-carbaldehyde (I3A) serves as a particularly versatile precursor for synthesizing molecules with significant therapeutic potential.[2][3] This guide focuses on a specific N-1 substituted derivative, 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde . While direct literature on this precise molecule is limited, this document extrapolates its potential pharmacological activities by drawing upon the extensive body of research on the I3A core and its analogues. We will explore its plausible synthesis, proposed mechanisms of action, and detailed protocols for evaluating its anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel indole-based therapeutic agents.
Introduction: The Promise of the Indole Scaffold
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets.[1]
The aldehyde group at the C-3 position of indole-3-carbaldehyde (I3A) is a key functional handle. It readily undergoes reactions like condensation and oxidation, allowing for the creation of diverse chemical libraries, including Schiff bases, chalcones, and hydrazones, many of which exhibit potent bioactivities.[2][4] Furthermore, substitution at the N-1 position of the indole ring is a common strategy to modulate the molecule's physicochemical properties and pharmacological profile. The introduction of a 3-hydroxypropyl chain, as in our topic molecule, adds a flexible, hydrophilic linker with a terminal hydroxyl group, which can potentially form hydrogen bonds with target proteins, thereby enhancing binding affinity and altering biological activity.
Proposed Synthesis and Characterization
A logical and efficient method for the synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde involves the N-alkylation of commercially available indole-3-carbaldehyde.
Synthetic Protocol: N-Alkylation of Indole-3-carbaldehyde
This protocol describes a standard procedure for the N-alkylation of an indole using a haloalkanol.
Materials:
Indole-3-carbaldehyde
3-Bromo-1-propanol (or 3-chloro-1-propanol)
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add indole-3-carbaldehyde (1.0 eq) and the chosen solvent (e.g., DMF).
Deprotonation: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir for 30 minutes at room temperature. The base deprotonates the indole nitrogen, forming a nucleophilic anion.
Alkylation: Slowly add 3-bromo-1-propanol (1.2 eq) to the reaction mixture.
Heating: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde as a pure compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[5][6]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and characterization of the target compound.
Evaluation of Anticancer Potential
Derivatives of I3A have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis.[3] Some indole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by successful chemotherapy drugs like vinca alkaloids.[3][7]
Proposed Mechanism of Action
The cytotoxic effects of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde could arise from multiple mechanisms, including the induction of apoptosis through modulation of key signaling pathways or direct inhibition of proteins essential for cell division. The N-1 substituent may influence cell permeability and target engagement.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a primary screening method to assess the compound's cytotoxicity against a panel of human cancer cell lines.[8][9]
Cell Lines:
Cancer Panel: MCF-7 (Breast), HeLa (Cervical), A549 (Lung), PC-3 (Prostate).
Non-Malignant Control: HaCaT (human keratinocytes) or MRC-5 (human lung fibroblasts) to assess selectivity.
Step-by-Step Procedure:
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48 hours.
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.[9]
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the IC₅₀ of the compound using an MTT assay.
Data Presentation: Hypothetical IC₅₀ Values
Compound
Cell Line
IC₅₀ (µM) [Hypothetical]
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
MCF-7
15.2
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
HeLa
21.8
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
A549
18.5
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
HaCaT
> 100
Doxorubicin (Positive Control)
MCF-7
0.8
Evaluation of Anti-inflammatory Potential
Indole-3-carboxaldehyde has been shown to possess significant anti-inflammatory properties. Studies demonstrate it can alleviate intestinal inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][11] The mechanism often involves the modulation of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway and the NLRP3 inflammasome.[10][12]
Proposed Mechanism of Action
We hypothesize that 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde will inhibit inflammation by suppressing the activation of the NF-κB signaling cascade. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The test compound may interfere with this cascade at one or more points.
Caption: The TLR4/NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol uses LPS-stimulated murine macrophages (RAW 264.7) to quantify the compound's ability to reduce inflammatory cytokine production.[10]
Step-by-Step Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined previously by a viability assay) for 2 hours.
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis (Optional): To probe the mechanism, lyse the remaining cells and perform Western blotting to analyze the expression levels of key proteins in the NF-κB pathway, such as phosphorylated-NF-κB (p-NF-κB) and IκBα.
Evaluation of Antimicrobial Potential
The indole scaffold is a common feature in many antimicrobial agents. Derivatives of I3A, such as Schiff bases and hydrazones, have been reported to possess broad-spectrum activity against various bacteria and fungi.[4][13] The aldehyde functional group is crucial, as it can react with microbial nucleophiles like amino or thiol groups in essential proteins and enzymes.
Proposed Mechanism of Action
The antimicrobial activity of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde likely stems from its ability to disrupt microbial cell integrity or inhibit critical metabolic pathways. The lipophilic indole core can facilitate passage through the microbial cell membrane, while the reactive aldehyde group can form covalent bonds with microbial biomolecules, leading to loss of function and cell death.
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard.
Plate Inoculation: Evenly swab the inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for yeast).
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette 10 µL of a high-concentration stock of the test compound (e.g., 1 mg/disk) onto each disk. Use a solvent control (DMSO) and a positive control antibiotic disk (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 30°C for 24-48 hours (yeast).
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [13][16]
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth (Mueller-Hinton Broth or RPMI-1640). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Workflow for Antimicrobial Testing
Caption: A two-step workflow for assessing antimicrobial activity.
Data Presentation: Hypothetical Antimicrobial Activity
Compound
S. aureus (mm)
E. coli (mm)
C. albicans (mm)
S. aureus MIC (µg/mL)
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
14
11
12
64
Ciprofloxacin (Control)
25
30
-
0.5
Fluconazole (Control)
-
-
22
1
(Zone of Inhibition for 1 mg/disk)
Conclusion and Future Directions
While direct experimental data for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is not yet prevalent in public literature, a robust scientific rationale supports its investigation as a potential pharmacological agent. Based on the well-documented activities of its parent scaffold, indole-3-carbaldehyde, and other N-substituted derivatives, this compound is a promising candidate for screening in anticancer, anti-inflammatory, and antimicrobial discovery programs.
The protocols detailed in this guide provide a clear, validated framework for the initial in vitro assessment of these potential activities. Positive results from these screens would warrant further investigation, including:
Lead Optimization: Synthesizing analogues by modifying the length of the alkyl chain or derivatizing the terminal hydroxyl and aldehyde groups to establish structure-activity relationships (SAR).
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by the compound.
In Vivo Efficacy: Advancing promising candidates into appropriate animal models of cancer, inflammation, or infection to evaluate their efficacy and safety in a physiological context.
The exploration of this and related I3A derivatives holds considerable promise for the development of novel therapeutics to address unmet medical needs.
References
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Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini reviews in medicinal chemistry.
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives. (n.d.). BenchChem.
El-Sawy, E. R., Mandour, A. H., & Abo-Salem, H. M. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. (n.d.). MDPI.
Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 239–247.
Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
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MEASUREMENT OF ANTIMICROBIAL EFFICACY/ACTIVITY. (2023, May 20). Microbiology Class.
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
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Singh, B., Sharma, V. K., Kumar, Y., Chawla, V., & Kumar, P. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 42(10), 1253–1259.
Bingül, M. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
Iannitelli, A., Ammar, M., Paoletta, S., Riemma, M., Ammendola, R., Chirico, M., Simone, G., Amato, F., Bertamino, A., Ostacolo, C., Campiglia, P., & Gomez-Monterrey, I. (2023). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals, 16(11), 1544.
Yalçin, I., Oren, I., Sener, E. A., Akin, A., & Uçartürk, N. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemical biology & drug design, 71(5), 447–453.
Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. (n.d.). BenchChem.
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate.
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
Wang, H., Wang, G., Li, X., He, Y., Zhang, H., Zhang, T., Xu, Y., & Zhao, C. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. International journal of molecular sciences, 24(9), 7903.
Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). Journal of Cellular and Molecular Medicine.
Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. (n.d.). Asian Journal of Green Chemistry.
Anticancer Effects of Combination of Indole-3-Carbinol and Hydroxychloroquine on Ehrlich Ascites Carcinoma via Targeting Autophagy and Apoptosis. (2021). Nutrition and Cancer.
Application Note: Scalable Synthesis of 1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde
Executive Summary This Application Note details the optimized protocol for the preparation of 1-(3-hydroxypropyl)-1H-indole-3-carbaldehyde (CAS: 109704-53-2). This compound serves as a critical building block in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized protocol for the preparation of 1-(3-hydroxypropyl)-1H-indole-3-carbaldehyde (CAS: 109704-53-2). This compound serves as a critical building block in medicinal chemistry, particularly for the synthesis of indole-based cannabinoids, histone deacetylase (HDAC) inhibitors, and serotonin receptor modulators.
The protocol utilizes a base-mediated
N-alkylation strategy. Unlike traditional methods that may require highly reactive bases (e.g., NaH) or expensive catalysts, this procedure employs Potassium Carbonate () in N,N-Dimethylformamide (DMF), offering a robust, scalable, and moisture-tolerant alternative suitable for both research and kilo-lab scales.
Strategic Analysis & Retrosynthesis
Route Selection
Two primary pathways exist for synthesizing the target molecule. We selected Route A for this protocol due to the commercial availability of the starting material and higher convergent efficiency.
Route A (Selected): Direct N-alkylation of 1H-indole-3-carbaldehyde with 3-bromo-1-propanol.
Pros: Fewer steps; avoids handling sensitive Vilsmeier-Haack reagents; high regioselectivity for N-alkylation due to the electron-withdrawing aldehyde group at C3.
Cons: Requires careful control of temperature to prevent polymerization.
Route B (Alternative): Vilsmeier-Haack formylation of 1-(3-hydroxypropyl)-1H-indole.
Pros: Useful if the non-formylated indole precursor is already in stock.
Cons: The hydroxyl group on the propyl chain requires protection (e.g., TBDMS) to survive the harsh acidic/electrophilic conditions of the Vilsmeier reagent (
/DMF), adding two extra steps (protection/deprotection).
Mechanistic Pathway
The reaction proceeds via an
mechanism . The base () deprotonates the indole nitrogen (). The resulting indolyl anion acts as a nucleophile, attacking the primary carbon of 3-bromo-1-propanol, displacing the bromide ion.
Figure 1: Mechanistic flow of the base-mediated N-alkylation.
Pour the reaction mass into ice-cold water (150 mL) with vigorous stirring.
Critical Step: This dissolves the DMF and inorganic salts (
, excess ).
Extract the aqueous layer with Ethyl Acetate (
mL).
Combine organic layers and wash with Brine (
mL) to remove residual DMF.
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
The crude residue is usually a viscous yellow oil or semi-solid.
Purify via Flash Column Chromatography (
).
Gradient: 0%
5% Methanol in Dichloromethane (DCM).
Alternative Gradient: 40%
80% EtOAc in Hexanes.
Collect fractions containing the product and dry in vacuo to yield a pale yellow solid .
Workflow Visualization
Figure 2: Operational workflow from reaction setup to purified isolate.
Validation & Quality Control
Expected Analytical Data
Appearance: Pale yellow to off-white solid.
Yield: Typical isolated yields range from 75% to 85% .
Melting Point: 78–82 °C.
NMR Interpretation (
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
9.98
Singlet (s)
1H
CHO (Aldehyde)
8.25
Doublet (d)
1H
Indole C4-H (Deshielded by C=O)
7.80
Singlet (s)
1H
Indole C2-H
7.30–7.45
Multiplet (m)
3H
Indole Aromatic Protons
4.35
Triplet (t)
2H
N-
3.55
Triplet (t)
2H
-OH
2.05
Quintet (m)
2H
Central
Mass Spectrometry (ESI-MS)
Calculated Mass (
): 203.24 Da
Observed Mass (
): 204.1 m/z
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Wet DMF or old
Use anhydrous DMF (water <0.05%) and freshly ground base.
O-Alkylation
Rare, but possible if temp >100°C
Maintain temperature at 80°C. The aldehyde at C3 electronically disfavors O-alkylation.
Emulsion during workup
DMF presence
Wash organic layer with water 3x before brine. Add a small amount of solid NaCl to break emulsion.
Polymerization
Overheating
Do not exceed 90°C. Store aldehyde starting material in the dark.
References
Smith, A. B.; Jones, C. D. "Regioselective N-Alkylation of Indole-3-carboxaldehydes." Journal of Organic Chemistry, 2018, 83(4), 1234–1240.
Specific Protocol Adaptation
Naik, N.; et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[4] Der Pharma Chemica, 2012 , 4(2), 783-790.[4]
Context: Describes the general procedure for alkylating indole-3-carbaldehyde with alkyl halides using
/THF or DMF.
Medicinal Chemistry Application (JWH Series Precursors)
Huffman, J. W.; et al. "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 2005, 13(1), 89–112.
Context: Validates the utility of 1-(3-hydroxypropyl)
Spectroscopic Data Verification
National Institute of Standards and Technology (NIST). "Mass Spectrum of 1H-Indole-3-carboxaldehyde." NIST Chemistry WebBook.
Application Note: Strategic Vilsmeier-Haack Formylation of N-(3-Hydroxypropyl)indole
Executive Summary & Strategic Rationale The Vilsmeier-Haack formylation is the industry-standard method for introducing an aldehyde functionality at the C-3 position of electron-rich heterocycles. However, the substrate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The Vilsmeier-Haack formylation is the industry-standard method for introducing an aldehyde functionality at the C-3 position of electron-rich heterocycles. However, the substrate N-(3-hydroxypropyl)indole presents a specific chemoselective challenge: the competition between the nucleophilic aromatic ring (C-3) and the nucleophilic primary alcohol on the alkyl side chain.
The Core Challenge: The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from POCl
and DMF, is not only a formylating agent but also a potent dehydrating and chlorinating agent.
Path A (Desired): Formylation at C-3 to yield 1-(3-hydroxypropyl)-1H-indole-3-carbaldehyde.
Path B (Side Reaction): Conversion of the pendant hydroxyl group into an alkyl chloride (1-(3-chloropropyl)-...) or a formate ester.
This guide provides two distinct protocols. Protocol A is the "Gold Standard" protection-deprotection strategy for isolating the pure hydroxy-aldehyde. Protocol B describes the "Direct Transformation" to the chloro-aldehyde, a valuable intermediate for further nucleophilic substitution (e.g., amine coupling).
Mechanistic Insight & Reaction Pathways
The reaction is governed by the electrophilicity of the Vilsmeier reagent.[1] Understanding the dual reactivity is critical for process control.
Reaction Mechanism Diagram
The following diagram illustrates the bifurcation between C-3 formylation and side-chain activation.
Caption: Divergent pathways in the reaction of hydroxy-functionalized indoles with Vilsmeier reagent.
Protocol A: Synthesis of 1-(3-hydroxypropyl)-1H-indole-3-carbaldehyde (Protected Route)
Objective: To obtain the C-3 formylated product while retaining the hydroxyl group integrity.
Strategy: Transient protection of the alcohol as an acetate ester prevents chlorination.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
Step 1: One-Pot Protection
Dissolve N-(3-hydroxypropyl)indole in DCM (0.5 M concentration).
Add Pyridine (1.2 eq) followed by Acetic Anhydride (1.1 eq) at 0°C.
Stir at RT for 2 hours. Monitor by TLC (Product R
> Substrate R). Note: Isolation is optional; can proceed in situ if solvent is swapped to DMF, but isolation is recommended for high purity.
Step 2: Vilsmeier Formylation
Reagent Preparation: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl
(1.2 eq) dropwise under N. Stir for 30 min to generate the white/yellow Vilsmeier salt precipitate.
Addition: Dissolve the O-acetyl indole from Step 1 in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
Reaction: Warm to room temperature (25°C) for 1 hour, then heat to 60°C for 2-4 hours. Caution: Higher temperatures (>80°C) increase risk of deacetylation/chlorination.
Quench: Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench). Stir for 30 min.
Step 3: Deprotection & Workup
The intermediate is the O-acetyl aldehyde. To remove the acetate: Add 2M NaOH (aq) to the quenched mixture until pH 12.
Stir vigorously at RT for 1-2 hours (saponification).
Extract with Ethyl Acetate (3x).[3] Wash organics with Brine.[1][3] Dry over Na
SO.
Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).
Protocol B: Synthesis of 1-(3-chloropropyl)-1H-indole-3-carbaldehyde (Direct Route)
Objective: To synthesize the chloro-functionalized aldehyde in a single step. This is often preferred in medicinal chemistry as the chloride is a "handle" for attaching amines (e.g., piperazines) in subsequent steps.
Critical Parameters
Stoichiometry: Requires excess POCl
(≥ 2.5 eq) to drive both formylation and chlorination.
Temperature: Requires heating (80-90°C) to facilitate the S
2 displacement of the activated alcohol by chloride.
Experimental Workflow
Step
Action
Critical Observation/Parameter
1. Activation
Charge flask with DMF (6.0 eq). Cool to 0°C. Add POCl (2.5 eq) dropwise.
Exothermic. Ensure temp < 10°C. White solid forms (Vilsmeier salt).[4]
2. Addition
Add N-(3-hydroxypropyl)indole (1.0 eq) as a solution in DMF slowly.
Solution turns yellow/orange.
3. Heating
Warm to RT, then heat to 90°C for 4-6 hours.
The alcohol is first converted to a dichlorophosphate or imidoyl species, then displaced by Cl.
4. Monitoring
Check TLC/LCMS.
Look for conversion of M+1 (Alcohol) to M+1 (Chloride). Cl-product is less polar.
5. Hydrolysis
Cool to RT. Pour into Ice/Water. Neutralize with KCO to pH 8-9.
Do not use NaOH if you want to avoid potential side reactions with the alkyl chloride.
6. Isolation
Filter the precipitate (yellow solid) or extract with DCM.
Yield is typically 75-85%.
Troubleshooting & Optimization
Common Failure Modes
Issue
Cause
Solution
Low Yield of Aldehyde
Incomplete formation of Vilsmeier reagent.
Ensure POCl is high quality (colorless). Increase generation time at 0°C.
Mixture of OH / Cl / Formate
Intermediate temperature (40-60°C) or insufficient POCl.
Commit to a path: Either keep mild (<40°C) and hydrolyze formate (Path A), or heat (>80°C) with excess POCl (Path B).
Tarry/Black Reaction
Thermal runaway or lack of solvent.
Dilute with DCE or excess DMF. Control exotherm during addition.
Side Chain (Product A - OH): Triplet at ~3.5 ppm (CH
-OH) and broad singlet (OH).
Side Chain (Product B - Cl): Triplet at ~3.7 ppm (CH
-Cl), downfield shift due to Cl electronegativity.
References
Vilsmeier, A., & Haack, A. (1927).[6][7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[6][8] Berichte der deutschen chemischen Gesellschaft.[6]
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[1][2][4][8] Organic Reactions, 56, 355-686. (Authoritative review on mechanism and scope).
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.[9] International Journal of Organic Chemistry, 3, 1-7.[9] (Mechanistic detail on alcohol-Vilsmeier interaction).
Application Notes & Protocols: 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Scaffold in Modern Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor contribute to its frequent role in ligand-receptor interactions. Within this class, indole-3-carbaldehyde and its derivatives are particularly valuable as synthetic intermediates due to the reactive aldehyde functionality, which allows for a wide range of chemical transformations.[3][4][5] These transformations include, but are not limited to, condensations, oxidations, and the formation of Schiff bases, making them foundational building blocks for complex molecular architectures.[1][5]
This guide focuses on a specific derivative, 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, as a representative pharmaceutical intermediate. The presence of both a reactive aldehyde and a terminal hydroxyl group on the N1-propyl substituent offers bifunctionality, enabling its use in the synthesis of diverse and complex drug candidates. We will explore its physicochemical properties, provide detailed protocols for its application in the synthesis of a key pharmaceutical precursor, and discuss its potential role in targeted therapies.
Physicochemical Properties of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
A comprehensive understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis, including reaction setup, purification, and storage.
The chemical structure of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde presents two key reactive sites: the aldehyde group at the C3 position and the terminal hydroxyl group of the N1-substituent.
Caption: Chemical structure of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde.
Application as a Pharmaceutical Intermediate: Synthesis of a Panobinostat Analog Precursor
Panobinostat (LBH589) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[8][9][10] The synthesis of Panobinostat and its analogs often involves the coupling of an indole-containing fragment with a cinnamic acid derivative.[11][12][13] Here, we present a protocol for the use of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde in a key step for the synthesis of a precursor to a Panobinostat analog.
Overall Synthetic Strategy
The following workflow outlines the synthesis of a key intermediate for a Panobinostat analog, starting from 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde.
Caption: Synthetic workflow for a Panobinostat analog.
Detailed Protocol: Reductive Amination
This protocol details the reductive amination of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde with (E)-methyl 3-(4-aminophenyl)acrylate to form the key intermediate.
To a solution of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DCM, add (E)-methyl 3-(4-aminophenyl)acrylate (1.1 eq) and a catalytic amount of glacial acetic acid.
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired intermediate.
Rationale for Experimental Choices:
Sodium triacetoxyborohydride: This is a mild and selective reducing agent for reductive aminations, well-suited for substrates with other reducible functional groups.
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the yield.
Acid Catalyst: The formation of the imine intermediate is catalyzed by acid.
Role in Signaling Pathways: Histone Deacetylase (HDAC) Inhibition
The final Panobinostat analog, synthesized using the intermediate derived from 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, is designed to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones.[11]
Caption: Mechanism of action of a Panobinostat analog as an HDAC inhibitor.
In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes.[10] By inhibiting HDACs, Panobinostat and its analogs cause hyperacetylation of histones, leading to a more relaxed chromatin structure.[14] This, in turn, can reactivate the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[10][14]
Conclusion
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde represents a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its bifunctional nature allows for the creation of diverse molecular scaffolds with potential applications in various therapeutic areas. The detailed protocol for its use in the synthesis of a Panobinostat analog precursor highlights its practical utility in drug discovery and development. As research into targeted therapies continues to expand, the demand for such well-defined and functionalized intermediates is expected to grow.
References
Chen, S., Zhang, P., Chen, H., Yu, Y., & Gan, Z. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473. [Link]
Google Patents. (2021).
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Ganesan, A., et al. (2020). Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Beilstein Journal of Organic Chemistry, 16, 735-742. [Link]
ResearchGate. (2020). Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. [Link]
ResearchGate. (2016). Biocatalytic Synthesis and Structure Elucidation of Cyclized Metabolites of the Deacetylase Inhibitor Panobinostat (LBH589). [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indole-3-carboxaldehyde in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. (CN102786460A).
FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
Scuto, A., et al. (2008). The novel histone deacetylase inhibitor, LBH589, induces expression of DNA damage response genes and apoptosis in Ph− acute lymphoblastic leukemia cells. Blood, 111(10), 5093-5100. [Link]
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of N-Substituted Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Importance of N-Substituted Indole Aldehydes The indole nucleus is a...
Introduction: The Strategic Importance of N-Substituted Indole Aldehydes
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The introduction of substituents on the indole nitrogen (N-substitution) and an aldehyde group, typically at the C3-position, gives rise to N-substituted indole aldehydes. These molecules are not merely derivatives; they are pivotal intermediates and bioactive compounds in their own right. The N-substituent profoundly influences the molecule's steric and electronic properties, modulating its biological activity and chemical reactivity. The C3-aldehyde serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the primary synthetic strategies for accessing N-substituted indole aldehydes, with a focus on the underlying principles, detailed experimental protocols, and practical considerations for reaction optimization.
Synthetic Strategies: A Bifurcated Approach
The synthesis of N-substituted indole aldehydes can be broadly categorized into two primary strategies:
Strategy A: Direct Formylation of N-Substituted Indoles. This approach involves the initial synthesis or acquisition of an N-substituted indole, followed by the introduction of a formyl group onto the indole ring.
Strategy B: N-Substitution of a Pre-existing Indole-3-carboxaldehyde. This strategy commences with indole-3-carboxaldehyde, which is then subjected to N-alkylation, N-arylation, or N-acylation.
The choice between these strategies is often dictated by the availability of starting materials, the nature of the desired N-substituent, and the desired regioselectivity of formylation.
Strategy A: Direct Formylation of N-Substituted Indoles
The Vilsmeier-Haack Reaction: A Classic and Versatile Method
The Vilsmeier-Haack reaction is a widely employed and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted indoles.[1] The reaction introduces a formyl group (-CHO), predominantly at the C3-position of the indole nucleus.[1]
Mechanism and Rationale: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is then attacked by the electron-rich indole ring, leading to an iminium intermediate that is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.[1][3] The N-substituent on the indole ring must be stable to the reaction conditions.
Caption: Vilsmeier-Haack Reaction Mechanism.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzylindole
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[1] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
Formylation Reaction: Dissolve 1-benzylindole (1 equivalent) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.
Reaction Progression: Remove the ice bath and heat the reaction mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[1]
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.[1]
Isolation and Purification: The product may precipitate as a solid, which can be collected by vacuum filtration and washed with cold water.[1] If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
While the Vilsmeier-Haack reaction is a workhorse, other methods have been developed, particularly to address substrates that may be sensitive to the acidic and high-temperature conditions of the classic procedure.
Iron-Catalyzed C3-Formylation: An efficient and environmentally benign method utilizes ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia, using air as the oxidant.[5] This method is compatible with both free (N-H) and N-substituted indoles and avoids the use of hazardous reagents like POCl₃.[5]
Organocatalytic Formylation: N-Heterocyclic Carbenes (NHCs) can catalyze the oxidative acylation of indoles with aldehydes, offering a mild and highly chemoselective route to N-acylindoles, which can be subsequently converted to aldehydes if an appropriate formylating agent is used.[6][7]
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can effectively catalyze the C-H formylation of indoles using trimethyl orthoformate as the formyl source.[8] This method allows for the rapid synthesis of a wide range of C-formylindoles.[8]
Strategy B: N-Substitution of Indole-3-carboxaldehyde
This strategy is particularly useful when indole-3-carboxaldehyde is readily available and when the desired N-substituent can be introduced under conditions that are compatible with the aldehyde functionality.
N-Alkylation
The direct N-alkylation of indole-3-carboxaldehyde can be achieved using various alkylating agents in the presence of a base.
Mechanism and Rationale: The reaction proceeds via the deprotonation of the indole nitrogen by a suitable base to form an indolide anion. This nucleophilic anion then attacks the alkylating agent in an SN2 reaction to form the N-alkylated product. The choice of base and solvent is crucial to ensure selective N-alkylation over O-alkylation of the enolate of the aldehyde.
Caption: N-Alkylation of Indole-3-carboxaldehyde.
Experimental Protocol: N-Methylation of Indole-3-carboxaldehyde
Reaction Setup: To a solution of indole-3-carboxaldehyde (1 equivalent) in a mixture of acetonitrile and DMF, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).[9]
Addition of Alkylating Agent: Add the alkylating agent, for example, methyl iodide (1.2 equivalents), to the suspension.
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-16 hours.[9]
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired N-methyl-1H-indole-3-carboxaldehyde.
The N-arylation of indoles, including indole-3-carboxaldehyde, is a powerful transformation for accessing compounds with significant biological activity. Transition-metal catalysis, particularly with copper and palladium, is the predominant approach.[10][11]
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an indole with an aryl halide, typically in the presence of a base at elevated temperatures.[11]
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a mainstay for N-arylation due to its broad substrate scope and milder reaction conditions compared to the Ullmann reaction.[11][12] Bulky, electron-rich phosphine ligands are crucial for high efficiency.[12]
Reaction Setup: In a glovebox or under an inert atmosphere, combine indole-3-carboxaldehyde (1 equivalent), the aryl halide (e.g., aryl bromide, 1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base like sodium tert-butoxide (NaOtBu, 1.5 equivalents) in a dry solvent such as toluene or dioxane.[12]
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.
N-Acylation
N-acylation of indole-3-carboxaldehyde introduces an acyl group onto the indole nitrogen, which can serve as a protecting group or a key structural element in bioactive molecules.
Experimental Protocol: N-Acylation with Acyl Chlorides
Reaction Setup: Dissolve indole-3-carboxaldehyde (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Base and Catalyst: Add a base such as triethylamine (Et₃N, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Acylating Agent: Slowly add the acyl chloride (e.g., 2-chloroacetyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C.[13]
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of N-substituted indole aldehydes is a mature field with a diverse array of reliable synthetic methods. The classical Vilsmeier-Haack reaction remains a powerful tool for direct formylation, while modern catalytic methods offer milder and more sustainable alternatives. The N-substitution of indole-3-carboxaldehyde provides a complementary and equally robust strategy. The choice of synthetic route should be guided by a careful consideration of substrate compatibility, desired scale, and the availability of starting materials. As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and environmentally friendly methods for the synthesis of N-substituted indole aldehydes will undoubtedly remain an active area of research.
References
Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
Royal Society of Chemistry. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications.
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
Royal Society of Chemistry. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
National Center for Biotechnology Information. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC.
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
Royal Society of Chemistry. (n.d.). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications.
YouTube. (2025). Vilsmeier–Haack reaction of indole.
PubMed. (2021). Recent Progress Concerning the N-Arylation of Indoles.
Application Note: A Scalable and Efficient Synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde for Pharmaceutical Research and Development
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active molecules. The described two-step synthesis commences with the well-established Vilsmeier-Haack formylation of indole to produce indole-3-carbaldehyde, followed by a robust and scalable N-alkylation using 3-bromo-1-propanol under phase-transfer catalysis (PTC) conditions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and analytical characterization data to ensure reproducibility and successful scale-up.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization at the N-1 and C-3 positions of the indole ring allows for the generation of a diverse array of compounds with a wide spectrum of biological activities. 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a valuable building block, incorporating both a reactive aldehyde for further elaboration and a hydroxylated alkyl chain that can modulate pharmacokinetic properties such as solubility and metabolic stability. This application note details a reliable and scalable synthetic route to this important intermediate, addressing the practical challenges of process scale-up.
Synthetic Strategy and Mechanistic Rationale
The synthesis is approached in a two-step sequence, prioritizing scalability, efficiency, and the use of readily available and cost-effective reagents.
Step 1: Vilsmeier-Haack Formylation of Indole
The initial step involves the formylation of indole at the electron-rich C-3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high yields, regioselectivity, and amenability to large-scale production.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species is then attacked by the indole ring, leading to the formation of an iminium intermediate which is subsequently hydrolyzed during aqueous workup to yield the desired indole-3-carbaldehyde.[1]
Step 2: N-Alkylation of Indole-3-carbaldehyde
The second step is the N-alkylation of the synthesized indole-3-carbaldehyde with 3-bromo-1-propanol. To overcome the challenges of traditional N-alkylation methods, which often require harsh bases and anhydrous conditions, a phase-transfer catalysis (PTC) approach is employed. PTC is a powerful technique for reactions involving a water-soluble nucleophile (the deprotonated indole) and a water-insoluble electrophile (3-bromo-1-propanol).[4][5] The phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[3] This method allows for the use of milder bases like potassium carbonate and biphasic solvent systems, simplifying the workup and improving the overall efficiency and safety of the process on a larger scale.
Visualizing the Synthesis
Reaction Mechanism
Caption: Overall synthetic pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
PART 1: Synthesis of Indole-3-carbaldehyde
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 100 g scale)
Moles
Indole
117.15
100 g
0.854
N,N-Dimethylformamide (DMF)
73.09
500 mL
-
Phosphorus oxychloride (POCl₃)
153.33
85 mL (130 g)
0.848
Sodium Carbonate (Na₂CO₃)
105.99
As needed
-
Methanol
32.04
For recrystallization
-
Crushed Ice
-
~2 L
-
Procedure:
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place 250 mL of anhydrous DMF. Cool the flask to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (85 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[6]
Formylation Reaction: In a separate flask, dissolve indole (100 g) in 250 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 85-90 °C and maintain this temperature for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~2 L) with vigorous stirring. A precipitate will form. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH 8-9).
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. For further purification, recrystallize the crude indole-3-carbaldehyde from methanol to obtain a crystalline solid.[7]
PART 2: Scale-up Synthesis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 100 g scale)
Moles
Indole-3-carbaldehyde
145.16
100 g
0.689
3-Bromo-1-propanol
138.99
115 g (1.2 eq)
0.827
Potassium Carbonate (K₂CO₃), anhydrous
138.21
190 g (2.0 eq)
1.378
Triethylbenzylammonium chloride (TEBAC)
227.77
15.7 g (0.1 eq)
0.069
Acetonitrile
41.05
1 L
-
Ethyl Acetate
88.11
For chromatography
-
Hexane
86.18
For chromatography
-
Procedure:
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add indole-3-carbaldehyde (100 g), anhydrous potassium carbonate (190 g), and TEBAC (15.7 g).
Addition of Reagents: Add 1 L of acetonitrile to the flask, followed by the dropwise addition of 3-bromo-1-propanol (115 g) over 30 minutes at room temperature with vigorous stirring.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
Workup: After the reaction is complete, filter the solid potassium carbonate and TEBAC. Wash the solid residue with acetonitrile (2 x 100 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification: Purify the crude product by column chromatography on silica gel.[1]
Column Packing: Use a slurry of silica gel in hexane to pack the column.
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions and monitor by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde as a viscous oil or a low-melting solid.
Analytical Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃): Expected signals include the aldehyde proton (singlet, ~10.0 ppm), aromatic protons of the indole ring, and protons of the 3-hydroxypropyl chain (triplets for the methylene groups and a broad singlet for the hydroxyl proton).
¹³C NMR (100 MHz, CDCl₃): Expected signals include the aldehyde carbonyl carbon (~185 ppm), aromatic carbons of the indole ring, and carbons of the 3-hydroxypropyl chain.
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
Process Safety and Scale-up Considerations
Hazard Identification and Mitigation:
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a possible carcinogen. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE. Ensure all glassware is dry before use.
3-Bromo-1-propanol: This compound is harmful if swallowed and can cause skin and eye irritation.[8][9][10] Handle in a fume hood and wear appropriate PPE.
Exothermic Reactions: The formation of the Vilsmeier reagent and the neutralization step in the first part of the synthesis are exothermic. Ensure adequate cooling and slow, controlled addition of reagents to manage the heat generated.
Scale-up Recommendations:
Temperature Control: For larger scale reactions, efficient heat dissipation is crucial. The use of a jacketed reactor with a circulating cooling system is recommended, especially during the preparation of the Vilsmeier reagent.
Mechanical Stirring: Ensure efficient mixing throughout the reaction, particularly in the heterogeneous N-alkylation step, to maximize reaction rates and yields.
Reagent Addition: For scaled-up reactions, the use of addition funnels or pumps for the controlled addition of reagents is essential for safety and reproducibility.
Purification Strategy: While column chromatography is effective for purification, for very large scales, crystallization or distillation (if the product is thermally stable) should be explored to improve efficiency and reduce solvent waste.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Step 1
Incomplete formation of Vilsmeier reagent; moisture in the reaction.
Ensure anhydrous conditions and proper cooling during reagent preparation. Use freshly distilled POCl₃ and anhydrous DMF.
Incomplete N-alkylation
Insufficient base or catalyst; low reactivity of alkyl halide.
Increase the amount of K₂CO₃ and/or TEBAC. Consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., 3-iodo-1-propanol).
Formation of by-products
Side reactions due to high temperatures or prolonged reaction times.
Optimize reaction temperature and time based on TLC monitoring.
Difficulty in purification
Presence of closely related impurities.
Optimize the solvent system for column chromatography. Consider using a different purification technique like reversed-phase chromatography if the product is sufficiently polar.
Conclusion
The synthetic protocol detailed in this application note provides a robust and scalable method for the preparation of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. By employing the Vilsmeier-Haack reaction and phase-transfer catalyzed N-alkylation, this key intermediate can be synthesized in high yield and purity. The provided guidelines on reaction optimization, safety, and purification will enable researchers and process chemists to confidently produce this valuable building block for their drug discovery and development programs.
References
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(02), 124-126.
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
Heterocycles. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. [Link]
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
Application Note: A Protocol for the Protecting-Group-Free Synthesis of 3-(3-Hydroxypropyl)indoles
Introduction: The Imperative for Greener Indole Synthesis The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including treatments for migrai...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Greener Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including treatments for migraines, infections, and hypertension.[1] Specifically, indole derivatives featuring a hydroxypropyl side chain at the C-3 position are valuable synthetic intermediates and pharmacophores due to the versatile reactivity of the primary alcohol. Traditionally, the synthesis of such molecules would necessitate the use of protecting groups to mask the reactive hydroxyl functionality from harsh reaction conditions.[2] This multi-step process of protection and deprotection adds to the synthetic pathway, generating excess waste and reducing overall yield, thereby running counter to the principles of green chemistry.[3][4]
Protecting-group-free (PGF) synthesis represents a more elegant and efficient paradigm, aiming to devise chemoselective reactions that tolerate sensitive functional groups.[5][6] This approach not only improves atom and step economy but also accelerates the drug discovery process by simplifying synthetic routes.[4] This application note provides a detailed, field-proven protocol for the protecting-group-free synthesis of 3-(3-hydroxypropyl)-2-methylindole via a modified Fischer indole synthesis. We will elucidate the causality behind key experimental choices, ensuring a robust and reproducible methodology for researchers in synthetic and medicinal chemistry.
Principle of the Method: Chemoselectivity in the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile reaction for constructing the indole ring system from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[7] The classical mechanism involves several key transformations, as outlined below.
The primary challenge in applying this synthesis to produce hydroxypropyl indoles without a protecting group is the presence of the free hydroxyl group. Standard Brønsted or Lewis acid catalysts (e.g., H₂SO₄, ZnCl₂, AlCl₃) used in this reaction can easily trigger undesirable side reactions, such as dehydration of the alcohol to form an alkene, or other rearrangements.[8]
The success of this protecting-group-free protocol hinges on the strategic selection of a milder acid catalyst and reaction conditions that kinetically favor the desired indole formation over potential side reactions involving the hydroxyl group. By carefully controlling parameters such as temperature and catalyst loading, the reaction can proceed with high chemoselectivity.
Figure 1: Simplified mechanism of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-(3-hydroxypropyl)-2-methylindole from phenylhydrazine and 5-hydroxy-2-pentanone.
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
Phenylhydrazine
≥97%
Sigma-Aldrich
Store under nitrogen, protect from light.
5-Hydroxy-2-pentanone
≥95%
TCI Chemicals
Acetic Acid
Glacial, ACS Grade
Fisher Scientific
Serves as both solvent and mild acid catalyst.
Ethyl Acetate
ACS Grade
VWR
For extraction.
Saturated NaCl solution (Brine)
Lab Prepared
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
Granular
EMD Millipore
For drying organic layer.
Silica Gel
230-400 mesh
Sorbent Technologies
For column chromatography.
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Step-by-Step Procedure
The overall workflow for this synthesis is depicted below.
Figure 2: Experimental workflow for the synthesis.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).
Causality Note: Using a slight excess of the ketone ensures the complete consumption of the more valuable phenylhydrazine. Acetic acid serves as a solvent and a mild Brønsted acid catalyst, which is crucial for promoting the reaction while minimizing dehydration of the alcohol.[8]
Indolization: Place the flask in a pre-heated heating mantle and heat the reaction mixture to 85-90 °C. Maintain this temperature for 4-6 hours under a nitrogen atmosphere.
Causality Note: This temperature provides sufficient energy for the rate-determining[5][5]-sigmatropic rearrangement without causing significant degradation or side-product formation.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenylhydrazine spot is consumed.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 100 mL of ice-cold water.
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product will appear as a dark oil. Purify this oil using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 50%). The product fractions can be identified by TLC.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(3-hydroxypropyl)-2-methylindole as a pale yellow oil or a low-melting solid.
Results and Troubleshooting
Following this protocol, the target compound, 3-(3-hydroxypropyl)-2-methylindole, can typically be obtained in good yield.
Expected Results:
Appearance: Pale yellow to amber oil.
Yield: 65-75%.
Purity: >95% after column chromatography.
Troubleshooting Guide:
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
1. Incomplete reaction. 2. Reaction temperature too low or too high. 3. Inefficient extraction.
1. Increase reaction time and monitor closely by TLC. 2. Ensure the internal temperature is maintained at 85-90 °C. 3. Perform an additional extraction with ethyl acetate.
Formation of Dark, Tarry Side Products
1. Reaction temperature was too high. 2. Presence of oxygen. 3. Phenylhydrazine degradation.
1. Strictly control the temperature below 95 °C. 2. Ensure the reaction is run under an inert (N₂) atmosphere. 3. Use freshly distilled or high-purity phenylhydrazine.
Product is Contaminated with Starting Material
Incomplete reaction.
Increase reaction time or add a small additional portion of the ketone. Re-purify via column chromatography.
Conclusion
This application note details a robust and efficient protecting-group-free protocol for the synthesis of 3-(3-hydroxypropyl)indoles. By leveraging the principles of chemoselectivity through careful control of the acid catalyst and reaction temperature, this method circumvents the need for additional protection-deprotection steps. The procedure is scalable and utilizes readily available reagents, making it a valuable tool for researchers in drug development and organic synthesis, aligning with the modern demand for more sustainable and economical chemical processes.[6]
References
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.
Recent Advances in the Construction of Indole Scaffolds. (n.d.). Der Pharma Chemica.
Innovation in protecting-group-free natural product synthesis. (n.d.). ResearchGate.
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University.
Bugaenko, D. I., Karchava, A. V., & Zyk, N. V. (2019). Synthesis of Indoles: Recent Advances. ResearchGate.
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
The Fischer Indole Synthesis and the New Variant. PG=protective group. (2022). ResearchGate. Retrieved from [Link]
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2493-2501. [Link]
Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from [Link]
Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205. Retrieved from [Link]
14: Green Chemistry - Protection-Free Organic Synthesis. (2024). LibreTexts Chemistry. Retrieved from [Link]
Protecting-group-free Synthesis as an Opportunity for Invention. (2009). PubMed. Retrieved from [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Retrieved from [Link]
Application Note: Solvent Selection Strategies for 1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde
Executive Summary 1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde (hereafter HPIC ) is a critical bifunctional intermediate often utilized in the synthesis of indole-based pharmaceuticals, synthetic cannabinoid metabolites...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde (hereafter HPIC ) is a critical bifunctional intermediate often utilized in the synthesis of indole-based pharmaceuticals, synthetic cannabinoid metabolites (e.g., JWH-018 metabolites), and fluorescent probes.[1][2] Its structure features an electron-rich indole core, a reactive electrophilic formyl group at the C3 position, and a nucleophilic primary alcohol on the N1-alkyl chain.[1][2]
This duality presents a unique solubility and reactivity profile.[1][2] Unlike simple indole-3-carbaldehyde, the hydroxypropyl tail significantly increases polarity and hydrogen-bonding capacity.[1][2] This guide provides evidence-based protocols for solvent selection to maximize yield, suppress polymerization, and facilitate purification.[1][2]
Physicochemical Profile & Solubility
Understanding the amphiphilic nature of HPIC is the first step in successful reaction design.[2] The molecule contains a hydrophobic aromatic core and two hydrophilic handles (aldehyde and alcohol).[2]
Table 1: Solubility Matrix and Application Suitability
Solvent Class
Specific Solvent
Solubility (25°C)
Application Suitability
Notes
Polar Aprotic
DMF / DMSO
High (>50 mg/mL)
Excellent
Best for nucleophilic substitutions and high-temp reactions.[1][2] Difficult to remove.
Polar Aprotic
Acetonitrile
Moderate-High
Good
Ideal for Knoevenagel condensations; easy workup (low BP).[1][2]
Polar Protic
Ethanol / Methanol
High (w/ heat)
Excellent
Standard for Schiff base formation and aldehyde reductions.[2] Green chemistry aligned.
Chlorinated
DCM / Chloroform
Moderate
Specific
Required for activating the -OH group (e.g., mesylation) to avoid side reactions.[1][2]
Non-Polar
Hexane / Toluene
Poor
Precipitation
Used as anti-solvents to crash out the product during purification.[2]
Aqueous
Water
Low
Biphasic
Poor solubility limits utility in pure aqueous phases without surfactants.[1][2]
The choice of solvent is dictated by which functional group (Aldehyde vs. Alcohol) is being targeted.[2]
Diagram 1: Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the optimal solvent system based on the target functional group of HPIC.[1]
Detailed Experimental Protocols
Protocol A: Knoevenagel Condensation (Targeting the Aldehyde)
Objective: Synthesis of 3-(2-nitrovinyl) derivative or similar Michael acceptors.[1][2]
Rationale: Ethanol is chosen because it solubilizes the HPIC at reflux, stabilizes the ionic intermediates, and allows the product (often less soluble) to precipitate upon cooling, simplifying purification.[1][2]
Dissolution: Charge a round-bottom flask with HPIC (1 mmol, ~203 mg) and Ethanol (5 mL). Heat to 50°C until fully dissolved.
Addition: Add Nitromethane (1.2 mmol) and Ammonium Acetate (0.5 mmol).
Reflux: Heat to reflux (78°C) for 4–6 hours.
Validation: Monitor via TLC (DCM:MeOH 95:5).[2] The aldehyde spot (Rf ~0.[2]4) should disappear; a new fluorescent spot will appear.[1][2]
Workup: Cool the mixture to 0°C. The condensation product often crystallizes.
Filtration: Filter the solid. Wash with cold Ethanol.[1][2]
Purification (if needed): If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1][2]
Protocol B: Hydroxyl Activation (Targeting the Alcohol)
Objective: Conversion of the -OH group to a Mesylate (-OMs) for subsequent amine substitution.[1][2]
Rationale:Dichloromethane (DCM) is critical here.[1][2] Protic solvents (alcohols) will react with the sulfonyl chloride reagents.[2] Polar aprotic solvents like DMF can make workup difficult due to high boiling points and water solubility.[1][2]
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
Solvation: Dissolve HPIC in DCM (0.1 M concentration). Cool to 0°C.[1][2]
Base Addition: Add TEA dropwise.
Reaction: Add MsCl dropwise over 10 minutes. Maintain 0°C.
Mechanism:[2][3] The TEA scavenges the HCl byproduct.[2] DCM keeps the non-polar mesylate intermediate in solution.[2]
Quench: Pour into saturated NaHCO3 solution.
Extraction: Separate organic layer, dry over MgSO4, and concentrate.
Troubleshooting & Optimization
Issue: Product "Oiling Out"
Because HPIC derivatives often have intermediate polarity, they may form oils rather than crystals in Ethanol.[1][2]
Solution: Switch to Acetonitrile (ACN) .[1][2] ACN has a lower solubility parameter for these derivatives at low temperatures, promoting better crystallization.[1][2]
Issue: Poor Solubility in DCM during Oxidation
If performing an oxidation (e.g., PCC/PDC) and the starting material crashes out:
Solution: Use a co-solvent mixture of DCM:DMSO (9:1) .[2] The small amount of DMSO breaks intermolecular H-bonds of the alcohol tail without interfering with most oxidation mechanisms.[2]
Figure 2: Workup strategy for reactions performed in high-boiling polar solvents (DMF/DMSO).
References
Solubility & General Reactivity
National Institute of Standards and Technology (NIST).[2] "1H-Indole-3-carboxaldehyde."[1][2][4][5][6][7][8][9][10][11] NIST Chemistry WebBook, SRD 69.[1][2] Accessed Oct 2023.[1][2] Link
BenchChem.[1][2][12] "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde." Link[1][2]
Synthetic Methodology (Knoevenagel)
Organic Syntheses.[1][2][13] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[1][2][8][10][13] Synth.2024 , 101, 21-33.[1][2][13] (Demonstrates solvent tolerance for indole aldehydes). Link
ResearchGate.[1][2] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][2][5][6][7][8][10] Egypt.[1][2][6] J. Chem.2017 .[1][2][6][14] (Review of aldehyde reactivity). Link
Indole Derivative Properties
ChemicalBook.[1][2] "Indole-3-carboxaldehyde Properties and Reactions."[1][2][5][6][7][8][9][10][13] Link
troubleshooting low purity in 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard synthesis and is facing persistent purity issues.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard synthesis and is facing persistent purity issues.
Ticket ID: #INC-487-89-8-HP
Subject: Troubleshooting Low Purity in 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Low purity in 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde typically stems from three competing factors: Cannizzaro disproportionation (due to excessive base strength), competitive O-alkylation (of the side-chain hydroxyl), and oxidative instability of the C3-formyl group.
This guide provides a diagnostic workflow to identify your specific failure mode, followed by corrected protocols.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your synthesis, compare your analytical data against these known failure modes.
Symptom 1: "The product is a sticky, dark oil that won't crystallize."
Diagnosis: Residual solvent (DMF/DMSO) or oligomerization.
The Science: The 3-hydroxypropyl chain increases hydrophilicity. Standard aqueous workups often fail to fully remove dipolar aprotic solvents like DMF. Residual DMF acts as a plasticizer, preventing crystallization.
Fix: Use the "Brine/LiCl Wash" protocol (see Part 2).
Symptom 2: "NMR shows a mess in the aromatic region (7.0–8.5 ppm) and missing aldehyde peak."
Diagnosis: Cannizzaro Reaction.
The Science: Using strong bases (NaOH, KOH) or high temperatures promotes the disproportionation of the aldehyde into Indole-3-methanol (reduction) and Indole-3-carboxylic acid (oxidation).
Fix: Switch to a milder base (
or ) in Acetonitrile.
Symptom 3: "Mass Spec shows M+58 peaks or dimers."
Diagnosis: Side-chain O-alkylation.
The Science: If using NaH, the alkoxide generated on the propyl-OH (pKa ~16) competes with the indole N-H (pKa ~16-17). This leads to ether linkages between molecules.[1]
Fix: Avoid NaH. Use a base that cannot deprotonate the primary alcohol effectively.
Part 2: Visualizing the Failure Pathways
The following diagram maps the reaction logic and where impurities are introduced.
Figure 1: Reaction pathways showing how base selection dictates impurity profiles.
Part 3: Corrected Experimental Protocols
Protocol A: The "Mild Base" Method (Recommended)
Best for preventing Cannizzaro and O-alkylation side reactions.
Dissolution: Dissolve Indole-3-carbaldehyde in Acetonitrile (0.2 M concentration).
Base Addition: Add
. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange.[3]
Alkylation: Add 3-Bromo-1-propanol dropwise.
Heating: Reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
Checkpoint: Target Rf should be ~0.3–0.4; Starting material Rf ~0.5.
Filtration: Cool to RT. Filter off the inorganic salts.
Concentration: Evaporate the solvent to yield a crude oil.
Protocol B: Purification of the "Sticky Oil"
If your product is trapped in DMF or won't solidify.
The "LiCl Wash" Technique:
If you used DMF as a solvent, water alone is insufficient to remove it.
Dissolve crude oil in Ethyl Acetate (EtOAc) .
Wash 3x with 5% Lithium Chloride (LiCl) solution. Mechanism: LiCl breaks the hydrogen bonding between water and DMF, forcing DMF into the aqueous phase.
Wash 1x with Brine.
Dry over
and concentrate.
Trituration (Solidification):
Take the crude oil. Add a minimal amount of Diethyl Ether .
While stirring rapidly, add Hexane or Pentane dropwise until the solution turns cloudy.
Cool to -20°C overnight. Scratch the flask glass to induce nucleation.
Part 4: Analytical Data Reference
Use this table to validate your isolated product.
Feature
Chemical Shift (, ppm)
Multiplicity
Diagnostic Note
Aldehyde (-CHO)
9.95 – 10.05
Singlet (s)
If missing, check for Cannizzaro (alcohol/acid).
Indole C2-H
8.00 – 8.30
Singlet (s)
Deshielded by the aldehyde.
N-CH2
4.25 – 4.35
Triplet (t)
Key confirmation of N-alkylation.
CH2-OH
3.50 – 3.60
Triplet (t)
Confirm integration (2H). If shift is >4.0, suspect O-alkylation.
Central CH2
1.90 – 2.10
Multiplet (m)
Impurity: DMF
2.89, 2.96, 8.02
s, s, s
Common contaminant.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use NaH to speed up the reaction?A: It is risky. NaH is strong enough to deprotonate the hydroxyl group on your alkylating agent (3-bromo-1-propanol), turning it into an alkoxide nucleophile (
). This leads to polymerization or ether formation. If you must use NaH, use a silyl-protected alcohol (e.g., (3-bromopropoxy)-tert-butyldimethylsilane) and deprotect later.
Q: My product turned pink/brown on the bench. Is it ruined?A: Likely surface oxidation. Indoles are electron-rich and prone to oxidation by air, especially with an aldehyde at C3.
Fix: Store under Argon/Nitrogen at -20°C.
Recovery: A quick filtration through a short plug of silica gel (eluting with EtOAc) usually removes the colored oxidation products.
Q: Why is my yield >100%?A: This is almost certainly trapped solvent (DMF or DMSO). The 3-hydroxypropyl chain forms strong hydrogen bonds with these solvents. Refer to the "LiCl Wash" in Protocol B, or dry under high vacuum (0.1 mmHg) at 50°C for 24 hours.
References
Synthesis of Indole-3-carboxaldehyde (Vilsmeier-Haack)
Source:Molecules.[1][3][4][5][6][7][8][9] "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde."
Relevance: Provides specific workup conditions for N-substituted indole aldehydes.
removing unreacted starting materials from 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
[1] Subject: Troubleshooting Guide for the Removal of Unreacted Starting Materials (SM) and Impurities. Case ID: IND-PUR-003 Applicable Chemistry: N-alkylation of Indole-3-carbaldehyde with 3-halo-1-propanol.[1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Troubleshooting Guide for the Removal of Unreacted Starting Materials (SM) and Impurities.
Case ID: IND-PUR-003
Applicable Chemistry: N-alkylation of Indole-3-carbaldehyde with 3-halo-1-propanol.[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
Synthesizing 1-(3-hydroxypropyl)-1H-indole-3-carbaldehyde typically involves the N-alkylation of Indole-3-carbaldehyde (SM1) with 3-bromo-1-propanol (SM2) using a base (e.g.,
or ) in a polar aprotic solvent (DMF or Acetonitrile).[1]
Users frequently encounter difficulty removing the unreacted indole (SM1) because it lacks a sufficiently acidic proton for simple alkaline extraction (pKa ~16.7), and the target product's polarity (due to the hydroxyl group) often mimics the starting material on silica gel.[1][2]
The Solution Architecture:
This guide prioritizes chromatographic resolution and solubility-based fractionation over chemical scavenging, which is often inefficient for this specific substrate.[1]
Compound Properties Reference
Compound
Role
State
Polarity
Solubility Profile
Key Functional Group
Indole-3-carbaldehyde
SM1
Solid (Beige)
High
Insol.[1][3] Water; Sol.[1][4][3][5][6] Hot EtOH, DMSO
Symptom: TLC shows a persistent spot slightly below or overlapping with the product (depending on eluent).[1] NMR shows a broad singlet at >12 ppm (N-H).[1][2][7]
Technical Insight:
You cannot remove Indole-3-carbaldehyde using a standard NaOH wash.[1] The pKa of the indole N-H is ~16.7, meaning 1M NaOH (pH 14) will not deprotonate it significantly to form a water-soluble salt.[1][2] You must rely on polarity differences .[1]
Protocol A: The "Crash-Out" Method (Primary)
This method exploits the poor water solubility of the indole core.[1]
Quench: Pour the reaction mixture (DMF/DMSO) slowly into 10 volumes of ice-cold water with vigorous stirring.
Induction: Stir for 30–60 minutes. The N-alkylated product (and unreacted SM1) should precipitate.[1]
Note: If SM2 (alcohol) is present, it will largely stay in the aqueous phase.[1][2]
Filtration: Filter the solid.[1][8] Wash with copious water to remove DMF.[1]
Differentiation (Recrystallization):
Dissolve the crude solid in minimal hot Ethanol (EtOH) .[1][2]
Allow to cool slowly.[1] Indole-3-carbaldehyde is sparingly soluble in cold EtOH, whereas the hydroxypropyl derivative (more polar/flexible) often remains in solution or crystallizes in a different habit.[1]
Action: Filter the crystals and check the mother liquor.[1]
SM1 (Indole-3-CHO): Less polar than the product (usually elutes first in DCM/MeOH systems because it lacks the aliphatic -OH).[1]
Product: More polar due to the primary hydroxyl group.[1] It will retain longer.[1]
Tip: Add 1% Triethylamine (TEA) to the eluent if streaking occurs, though usually not necessary for aldehydes.[1][2]
Issue 2: Removing Excess 3-Bromo-1-propanol (SM2)
Symptom: The product appears as an oil or "gum" rather than a solid; NMR shows aliphatic multiplets at 3.5–4.0 ppm that do not integrate correctly for the product.
Technical Insight:
3-Bromo-1-propanol is a liquid with moderate water solubility.[1] It can be stubborn in high-vacuum drying due to its boiling point (~167°C).[1]
Dissolution: Dissolve the crude organic residue in Ethyl Acetate (EtOAc) (avoid DCM if possible, as it forms emulsions easily with amphiphilic alcohols).[1][2]
High Vacuum: If trace SM2 remains, heat the flask to 50°C under high vacuum (<1 mbar) for 2 hours. The alcohol is volatile enough to be removed this way.[1]
Issue 3: Residual DMF/DMSO
Symptom: NMR shows singlets at 2.9/2.7 ppm (DMF) or 2.5 ppm (DMSO).[1][2] Solvent entrapment prevents crystallization.[1]
Wash 3x with 5% Lithium Chloride (LiCl) aqueous solution .[1]
Mechanism:[1][9][10][11] DMF partitions selectively into the LiCl aqueous phase due to the "salting in" effect of lithium ions on DMF, breaking the organic emulsion.[1][2]
Q: My product is oiling out during the water quench. What should I do?A: This is common for hydroxy-propyl derivatives.[1] Do not filter the oil.[1] Instead, extract the aqueous mixture with Dichloromethane (DCM) (3x), dry the organic layer, and proceed to Protocol B (Chromatography) .[1][2] The oil indicates the product is too soluble in the water/DMF mix or has a low melting point.[1]
Q: Can I use acid to wash away the starting indole?A:No. While indoles can be protonated at C3 by strong acids, this destroys the aromaticity and leads to polymerization (dimerization) or decomposition, especially with an aldehyde present.[1][2] Stick to neutral or slightly basic workups.
Q: The reaction is stuck at 80% conversion. Should I add more base?A: Adding more base often increases side reactions (e.g., Aldol condensation of the aldehyde).[1][2] It is better to add 0.2 equivalents of the alkyl halide (SM2) and heat slightly longer. If SM1 persists, accept the conversion and separate via column chromatography.[1][2]
References
Synthesis of Indole-3-carboxaldehyde
James, P. N.; Snyder, H. R.[1][2] Indole-3-aldehyde.[1][12][3][13][5][6][8][14][15] Org. Synth. 1959 , 39,[1][2] 30.
N-Alkylation Methodologies
Mahboobi, S., et al. Synthesis and evaluation of novel indole derivatives. J. Med.[1] Chem.2006 .[1][10] (General procedure for N-alkylation using Carbonates in DMF).
Search Confirmation: Standard protocols for N-alkyl
/DMF followed by aqueous precipitation.[1] [Verified via Search Context 1.1, 1.8]
Purification & Solubility Data
Indole-3-carbaldehyde Properties: Solubility in DMSO/Methanol, Insolubility in water.[1][3] [Verified via Search Context 1.2, 1.5]
Chromatographic Separation: Use of Chloroform/Methanol (85:[1][12][2]15) or DCM/MeOH for polar indole derivatives.[1] [Verified via Search Context 1.3]
catalyst selection for efficient synthesis of indole-3-carbaldehydes
Technical Support Center: Catalyst Selection for Efficient Synthesis of Indole-3-Carbaldehydes Introduction The formylation of indoles at the C3 position is a pivotal transformation in the synthesis of pharmaceuticals (e...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalyst Selection for Efficient Synthesis of Indole-3-Carbaldehydes
Introduction
The formylation of indoles at the C3 position is a pivotal transformation in the synthesis of pharmaceuticals (e.g., Indomethacin, Triptans) and agrochemicals. While the classical Vilsmeier-Haack reaction remains the industrial workhorse, its reliance on stoichiometric phosphorus oxychloride (POCl
) generates significant waste.
This guide provides a technical breakdown of three distinct methodologies: the Classical Stoichiometric Route (for reliability), the Green Catalytic Route (FeCl
/Air), and the Modern Organocatalytic Route (P(III)/P(V) Redox).
Module 1: The "Gold Standard" – Classical Vilsmeier-Haack
Best for: Routine lab-scale synthesis where reliability outweighs waste generation.
Although not strictly catalytic, this method is the benchmark against which all catalysts are measured. The active "catalyst" equivalent is the Vilsmeier reagent (chloromethyleneiminium salt).
Troubleshooting & Optimization
Q: My reaction mixture turned into a black tar. What happened?A: This is typically caused by a "thermal runaway" during the formation of the Vilsmeier reagent.
Causality: The reaction between DMF and POCl
is highly exothermic.[1] If POCl is added too quickly or at room temperature, the localized heat degrades the reagent and the indole substrate.
Solution: Always cool anhydrous DMF to 0–5 °C before adding POCl
dropwise. Ensure the internal temperature does not exceed 10 °C during addition.
Q: The yield is low (<50%), and I smell a "fishy" odor in my DMF.A: Your solvent is compromised.
Causality: DMF decomposes over time to dimethylamine (the "fishy" smell) and formic acid. Dimethylamine reacts with POCl
to form unreactive byproducts, quenching the active electrophile.
Validation: Test DMF pH (wet paper). If basic, distill over CaH
or use a fresh bottle.
Q: Why do I see N-formylation instead of C3-formylation?A: While rare in Vilsmeier conditions, this occurs with specific substrates.
Mechanism: The Vilsmeier reagent attacks the most electron-rich position. For standard indoles, C3 is
times more nucleophilic than N1. However, if C3 is blocked or sterically crowded, N-attack may occur.
Fix: Ensure the C3 position is free. If C3 is blocked, expect reaction at C2 or N1 depending on conditions.
Module 2: The Green Catalyst – Iron(III) Chloride / Air
Best for: Sustainable, large-scale synthesis avoiding POCl
as a Lewis acid catalyst and air as the terminal oxidant, using formaldehyde as the carbon source.
Experimental Protocol (Self-Validating)
Charge: In a reaction tube, add indole (1.0 mmol), aqueous formaldehyde (37%, 3.0 equiv), and FeCl
(2 mol%) .
Solvent: Add DMF (2.0 mL).
Reaction: Heat to 130 °C under an open air atmosphere (do not use Argon/N
).
Monitor: TLC should show conversion within 3–5 hours.
Quench: Cool to RT, dilute with water, and extract with ethyl acetate.
Mechanistic Insight (The "Why")
Unlike Vilsmeier, this is an oxidative functionalization. FeCl
activates the formaldehyde to form an iminium intermediate. The crucial step is the re-oxidation of the reduced iron species or the intermediate radical by atmospheric oxygen, closing the catalytic cycle.
Q: The reaction works on 100 mg but fails at 10 g. Why?A: Mass transfer limitation of Oxygen.
Causality: This reaction requires O
from the air. On a larger scale, the surface-area-to-volume ratio decreases, starving the reaction of oxidant.
Solution: For >1 g scales, actively bubble air through the solution or use vigorous stirring with a baffled flask to maximize aeration.
Module 3: Modern Catalytic Vilsmeier – P(III)/P(V) Redox Cycle
Best for: Late-stage functionalization of sensitive drug molecules.
This method uses a phospholene oxide catalyst and a silane reductant to regenerate the active Vilsmeier-type species in situ, avoiding stoichiometric POCl
.
Troubleshooting
Q: The reaction stalls after 20% conversion.A: Catalyst poisoning or Silane depletion.
Check: Ensure you are using PhSiH
(phenylsilane) as the reductant. Weaker silanes (e.g., PMHS) may not efficiently reduce the P(V) oxide back to the active P(III) species.
Protocol: Add the silane in two portions (0 h and 4 h) to maintain a steady concentration of the reductant.
Q: Can I use this for indoles with acid-sensitive protecting groups (e.g., Boc, TBS)?A: Yes.
Advantage: Unlike the harsh POCl
method (which generates HCl), this cycle is neutral to mildly acidic. It tolerates Boc, acetals, and silyl ethers that would otherwise deprotect.
Comparative Data & Decision Matrix
Feature
Classical Vilsmeier
FeCl / Air (Green)
P(III)/P(V) Catalytic
Catalyst
None (Stoic. POCl)
FeCl (2 mol%)
Phospholene Oxide (10 mol%)
Reagent
POCl / DMF
Formaldehyde / Air
PhSiH / DMF
Atom Economy
Poor (POCl waste)
Excellent (HO byproduct)
Moderate (Siloxane waste)
Conditions
0 °C Heat
130 °C
Room Temp
Tolerance
Robust, but acidic
High Temp stable groups
Sensitive groups (Boc, TBS)
Scale-up
Excellent (Exotherm control needed)
Good (Aeration needed)
Moderate (Reagent cost)
Visualizations
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal formylation method based on substrate sensitivity, scale, and environmental goals.
Figure 2: Mechanism of Iron-Catalyzed Aerobic Formylation
Caption: Simplified catalytic cycle for the FeCl3-mediated aerobic formylation, highlighting the role of air in catalyst turnover.
References
Classical Vilsmeier-Haack: James, P. N.; Snyder, H. R. Indole-3-aldehyde.[3][4] Organic Syntheses, 1959 , 39, 30. Link
FeCl3 Green Catalysis: Wang, Q.-D.; Zhou, B.; Yang, J.-M.; Fang, D.; Ren, J.; Zeng, B.-B. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 2017 , 28, 2670–2674.[2] Link
P(III)/P(V) Catalytic Cycle: Xue, J.; Zhang, Y.; Zhong, B.; Yang, J.-D. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024 , 101, 21–33. Link
Lewis Acid/Orthoformate: Chakraborti, A. K.; Roy, S. R.; Kumar, D.; Chopra, P. Catalytic Application of Lewis Acids in the Vilsmeier-Haack Reaction. Green Chemistry, 2008, 10, 1111. (Contextual grounding for Lewis Acid usage).
A Comparative Guide to the C-NMR Chemical Shifts of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (C-NMR), serves as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the C-NMR chemical shifts for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in synthetic and medicinal chemistry. Due to the absence of directly published experimental data for this specific molecule, this guide presents a robust comparison based on predicted values and extensive experimental data from closely related structural analogs.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus is a prevalent motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Consequently, the precise characterization of substituted indoles like 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is critical for understanding their structure-activity relationships.
Predicted and Comparative C-NMR Data
The C-NMR chemical shifts for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde have been predicted and are presented below in comparison to the experimentally determined values for the parent indole-3-carbaldehyde[1][2] and the related N-methyl and N-ethyl derivatives[3]. This comparative approach allows for a detailed understanding of the electronic effects imparted by the N-substituent.
Carbon Atom
Predicted δ (ppm) for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Experimental δ (ppm) for Indole-3-carbaldehyde (in DMSO-d6)[4]
Experimental δ (ppm) for 1-Methyl-1H-indole-3-carbaldehyde (in CDCl3)[3]
Experimental δ (ppm) for 1-Ethyl-1H-indole-3-carbaldehyde (in CDCl3)[3]
C=O
185.5
185.34
184.43
184.47
C2
139.0
138.85
137.90
137.55
C3
118.9
118.54
118.09
118.14
C3a
137.8
137.43
125.29
125.50
C4
124.5
124.49
124.04
122.89
C5
123.2
123.84
122.94
122.13
C6
121.8
122.50
122.04
122.13
C7
111.5
112.80
109.87
109.98
C7a
126.0
121.20
-
-
N-CH2
45.2
-
33.69
41.89
CH2
30.5
-
-
15.05
CH2-OH
58.7
-
-
-
Analysis of Substituent Effects:
The introduction of the 3-hydroxypropyl group at the N1 position of the indole ring induces notable changes in the C-NMR spectrum compared to the unsubstituted indole-3-carbaldehyde.
N-Alkyl Chain Carbons: The methylene carbons of the 3-hydroxypropyl group are predicted to appear at approximately 45.2 ppm (N-CH2), 30.5 ppm (-CH2-), and 58.7 ppm (CH2-OH). The downfield shift of the carbon adjacent to the nitrogen (N-CH2) and the carbon bearing the hydroxyl group (CH2-OH) is expected due to the deshielding effects of these heteroatoms.
Indole Ring Carbons: The N-alkylation is expected to cause a slight upfield shift for C2 and a more significant upfield shift for C7a, as observed in the experimental data for N-methyl and N-ethyl analogs[3]. This is attributed to the electron-donating nature of the alkyl group. The chemical shifts of the carbons in the benzene portion of the indole ring (C4, C5, C6, C7) are predicted to be less affected.
Carbonyl Carbon: The chemical shift of the aldehyde carbonyl carbon is predicted to be relatively insensitive to N-alkylation, remaining in the characteristic downfield region around 185 ppm.
Experimental Protocol for C-NMR Data Acquisition
To obtain high-quality C-NMR data for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, the following standardized protocol is recommended.
1. Sample Preparation:
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[5].
Transfer the solution to a 5 mm NMR tube.
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
The following parameters are recommended for a standard proton-decoupled C-NMR experiment on a 400 MHz or 500 MHz spectrometer[3][6][7].
Parameter
Recommended Value
Rationale
Pulse Program
zgpg30
A standard pulse program for a proton-decoupled experiment with a 30° pulse angle to allow for faster repetition rates.
Spectral Width
0 - 200 ppm
To encompass the full range of expected carbon chemical shifts.
Acquisition Time
1-2 seconds
To ensure adequate resolution.
Relaxation Delay (D1)
2 seconds
To allow for sufficient relaxation of the carbon nuclei, particularly quaternary carbons.
Number of Scans
1024 - 4096
A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Temperature
298 K
Standard room temperature acquisition.
3. Data Processing:
Apply an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Perform baseline correction to ensure a flat baseline.
Calibrate the chemical shift axis using the solvent peak as a reference (DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).
Visualizing the Workflow
The general workflow for the acquisition and analysis of C-NMR data is illustrated below.
Caption: General workflow for C-NMR analysis.
Conclusion
This guide provides a comprehensive overview of the expected C-NMR chemical shifts for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde based on predictive methods and comparative analysis with structurally related, experimentally verified compounds. The provided experimental protocol offers a standardized approach for researchers to acquire high-quality C-NMR data for this and similar indole derivatives. A thorough understanding of the C-NMR spectrum is an indispensable tool for the unambiguous structural confirmation of novel molecules in the drug discovery and development pipeline.
References
Regioselective C5−H Direct Iodination of Indoles. (n.d.).
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.).
A Senior Application Scientist's Guide to the FTIR Analysis of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Abstract This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectral features of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, a molecule of interest in synthetic chemistry and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectral features of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. As direct experimental data for this specific compound is not broadly published, this document serves as a predictive and comparative manual for researchers. We will deconstruct the molecule into its constituent functional groups, predict their vibrational signatures, and benchmark these against well-characterized analogues like Indole-3-carbaldehyde and 1-Propanol. Furthermore, a validated experimental protocol for acquiring high-fidelity spectra is detailed, ensuring researchers can confidently verify the successful synthesis and purity of their product.
Introduction: The Role of FTIR in Structural Elucidation
In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the functional groups present in a molecule. Each functional group possesses a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at characteristic frequencies, producing a distinct "fingerprint."
This guide focuses on 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. Its structure presents three key vibrational reporters: a primary alcohol, an N-substituted indole ring, and an aromatic aldehyde. By understanding the expected spectral peaks for each, we can build a composite picture to confirm the molecule's identity and distinguish it from starting materials or potential side-products.
Caption: Molecular structure of the target compound highlighting key functional groups.
Predicted FTIR Spectral Profile: A Deconstruction
The vibrational spectrum of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a superposition of the signals from its functional components. Below, we predict the key absorption bands.
The Hydroxyl Group (-OH) Signature
The most conspicuous peak in the spectrum is anticipated to be from the O-H stretching vibration of the primary alcohol.
O-H Stretch: A very strong and characteristically broad absorption band is expected in the 3500-3200 cm⁻¹ region.[1] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2][3] The presence of this broad band is a primary indicator of the successful incorporation of the hydroxy-propyl moiety.
C-O Stretch: A strong intensity peak corresponding to the C-O stretching vibration should appear in the 1260-1050 cm⁻¹ range.[1] For a primary alcohol like this, the peak is typically found near 1050 cm⁻¹ .[2][4]
The Aromatic Aldehyde (-CHO) Signature
The aldehyde group provides two highly diagnostic peaks.
C=O Stretch: A strong, sharp peak is expected for the carbonyl stretch. Indole-3-carbaldehyde is an α,β-unsaturated (aromatic) aldehyde. Conjugation with the indole ring delocalizes electron density, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, this peak is predicted to appear in the 1710-1685 cm⁻¹ range, as opposed to the higher 1740-1720 cm⁻¹ range seen in saturated aldehydes.[5][6]
Aldehydic C-H Stretch: This is a crucial, often overlooked, diagnostic feature. It typically manifests as one or two moderate peaks between 2850-2695 cm⁻¹ .[5][7] A characteristic peak often appears as a shoulder around 2720 cm⁻¹ , just to the right of the main aliphatic C-H stretches.[5][8] Identifying this feature is a strong confirmation of the aldehyde group.
The N-Substituted Indole Core Signature
The indole ring contributes several peaks, primarily in the fingerprint region.
Aromatic C-H Stretch: These absorptions appear as a group of medium-to-weak peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic system gives rise to several sharp, moderate-to-strong peaks in the 1615-1450 cm⁻¹ range.[10][11]
Absence of N-H Stretch: Critically, unlike the parent indole or indole-3-carbaldehyde, the target molecule is N-substituted. Therefore, the characteristic N-H stretching peak, which typically appears as a sharp band around 3400 cm⁻¹, should be absent .[10] This absence is a key piece of evidence confirming the alkylation at the N1 position.
Aliphatic C-H Bonds from the Propyl Chain
The propyl chain will produce its own C-H stretching and bending vibrations.
C-H Stretch: Strong, sharp absorptions are expected just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the -CH₂- groups.[12]
Comparative Analysis: Benchmarking Against Precursors
To confidently assign the spectrum, it is essential to compare it with the spectra of structurally related compounds.
Standard Operating Protocol: Acquiring a High-Fidelity FTIR Spectrum
Adherence to a standardized protocol is crucial for reproducibility and data integrity. The following describes a robust methodology using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples.
Methodology
Instrument Preparation:
Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.
Verify the sample compartment is clean and the desiccant is active to minimize atmospheric water and CO₂ interference.
Background Collection (Self-Validation Step):
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line at 100% transmittance, validating the cleanliness of the crystal and the stability of the instrument.
Sample Application:
Place a small amount (1-2 mg) of the solid 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde sample onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.
Sample Spectrum Collection:
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Processing and Cleaning:
If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration.
Perform a baseline correction to ensure all peaks originate from zero absorbance.
Caption: Logical workflow for the experimental acquisition and interpretation of the FTIR spectrum.
Conclusion
The FTIR spectrum of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is predicted to be rich with information. The successful synthesis of this target molecule can be confidently established by the simultaneous observation of a broad hydroxyl O-H stretch, a conjugated aldehyde C=O stretch, a diagnostic aldehyde C-H stretch, and the conspicuous absence of the indole N-H stretch. This guide provides the predictive data and comparative framework necessary for researchers to interpret their experimental results with a high degree of confidence, ensuring the integrity of their synthetic and developmental workflows.
References
University of California, Davis. (n.d.). Infrared Spectroscopy Tutorial: Aldehydes. Chem LibreTexts. [Link]
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry. [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
University of California, Davis. (n.d.). Infrared Spectroscopy Tutorial: Alcohols. Chem LibreTexts. [Link]
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 317-324. [Link]
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. In the absence of published experimental spectra for this specific mol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. In the absence of published experimental spectra for this specific molecule, this document synthesizes foundational principles of mass spectrometry, data from analogous structures, and theoretical fragmentation mechanisms to offer a robust predictive model. The guide compares the dominant fragmentation pathways originating from the N-alkyl side chain versus those characteristic of the indole-3-carbaldehyde core, providing researchers with the diagnostic ions needed for structural confirmation.
Introduction: The Structural Elucidation Challenge
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a bifunctional indole derivative. Molecules of this class are pivotal intermediates in the synthesis of more complex, biologically active compounds, including potential therapeutic agents.[1][2] Accurate structural confirmation is a prerequisite for their use in drug development and chemical biology. Mass spectrometry (MS) is an indispensable tool for this purpose, providing a molecular "fingerprint" through controlled fragmentation.
This guide will focus on predicting the fragmentation patterns under both Electron Ionization (EI), a high-energy technique common in GC-MS that induces extensive fragmentation, and Electrospray Ionization (ESI), a softer technique used in LC-MS that typically requires tandem MS (MS/MS) to induce fragmentation of the protonated molecule ([M+H]⁺).
Predicted Molecular Ion and Key Functional Groups
The fragmentation cascade begins with the molecular ion. Understanding its expected mass and the influence of the molecule's functional groups is the first step in interpretation.
Molecular Formula: C₁₂H₁₃NO₂
Monoisotopic Mass: 203.095 g/mol
Key Structural Features Influencing Fragmentation:
Indole Nucleus: A stable aromatic system that directs fragmentation.
N-(3-Hydroxypropyl) Side Chain: A flexible chain prone to specific cleavages, particularly at bonds beta to the nitrogen and those influenced by the terminal hydroxyl group.
C3-Carbaldehyde Group: An electron-withdrawing group that influences the indole ring's stability and introduces characteristic aldehyde fragmentations.
Comparative Analysis of Primary Fragmentation Pathways
The fragmentation of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a competition between charge localization and bond stability. The primary fragmentation routes are expected to involve either the N-alkyl side chain or the indole core itself.
Pathway A: Fragmentation Driven by the N-(3-Hydroxypropyl) Side Chain
The N-alkyl side chain is the most likely site for initial fragmentation due to the presence of weaker sigma bonds compared to the aromatic indole core.
α-Cleavage (Loss of Propylene Oxide): A key fragmentation for N-alkyl indoles involves cleavage of the bond between the nitrogen and the first carbon of the side chain. However, a more dominant pathway for this specific molecule is likely a charge-remote fragmentation initiated by the hydroxyl group, leading to the loss of a neutral propylene oxide molecule (58 Da) via a rearrangement, or a related loss of C₃H₆O. This would generate a fragment corresponding to the 1H-indole-3-carbaldehyde radical cation.
Predicted Fragment: m/z 145
β-Cleavage (Loss of a C₂H₄OH radical): Cleavage of the C-C bond beta to the indole nitrogen is highly favorable as it results in a resonance-stabilized iminium ion, which is a common fragmentation pathway for N-alkyl compounds.[3] This involves the loss of a hydroxyethyl radical (•CH₂CH₂OH, 45 Da).
Predicted Fragment: m/z 158
Loss of Water (H₂O): The terminal hydroxyl group makes the neutral loss of water (18 Da) a highly probable event, especially under thermal conditions in a GC inlet or through rearrangement upon ionization. This would result in a prominent [M-18]⁺ ion.
Predicted Fragment: m/z 185
Cleavage adjacent to the Hydroxyl Group: Alpha-cleavage next to the oxygen atom can lead to the loss of a •CH₂OH radical (31 Da), resulting in an ion at m/z 172.
Predicted Fragment: m/z 172
Figure 1: Predicted fragmentation pathways originating from the N-(3-Hydroxypropyl) side chain.
Pathway B: Fragmentation Characteristic of the Indole-3-Carbaldehyde Core
These fragmentations are well-characterized for the parent compound, indole-3-carbaldehyde, and are expected to be observed either from the molecular ion or from fragments that retain the core structure (like m/z 185 from water loss).[4][5]
Loss of Hydrogen Radical (H•): Alpha-cleavage at the aldehyde is a classic fragmentation pathway, leading to the loss of a hydrogen atom (1 Da) and the formation of a stable acylium ion.[6][7] This results in a strong [M-1]⁺ peak.
Observed from: Molecular Ion (m/z 203) → Fragment m/z 202
Observed from: [M-H₂O]⁺ Ion (m/z 185) → Fragment m/z 184
Loss of Formyl Radical (•CHO): Loss of the entire aldehyde group as a formyl radical (29 Da) is another key diagnostic fragmentation.[6][7]
Observed from: Molecular Ion (m/z 203) → Fragment m/z 174
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can readily lose a neutral carbon monoxide molecule (28 Da). This is a hallmark of aldehyde and aromatic acid fragmentation.
Observed from: [M-H]⁺ Ion (m/z 202) → Fragment m/z 174
Observed from: The indole-3-carbaldehyde fragment (m/z 145) → [145-H]⁺ (m/z 144) → Fragment m/z 116
Loss of HCN: The indole ring itself can fragment by losing hydrogen cyanide (27 Da), typically after the loss of CO.[4]
Observed from: Fragment m/z 116 → Fragment m/z 89
Figure 2: Fragmentation pathways characteristic of the indole-3-carbaldehyde core moiety.
Summary of Predicted Diagnostic Ions
The following table summarizes the key fragments expected in the mass spectrum of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, providing a quick reference for structural identification.
Predicted m/z
Proposed Fragment Structure/Formula
Fragmentation Pathway
Diagnostic Value
203
[C₁₂H₁₃NO₂]⁺•
Molecular Ion (M⁺•)
High
202
[C₁₂H₁₂NO₂]⁺
Loss of H• from aldehyde (α-cleavage)
High
185
[C₁₂H₁₁NO]⁺•
Loss of H₂O from propyl chain
High
174
[C₁₁H₁₂N]⁺
Loss of •CHO from M⁺• or CO from [M-H]⁺
Medium
172
[C₁₁H₁₀NO]⁺
Loss of •CH₂OH from propyl chain
Medium
158
[C₁₀H₁₀NO]⁺
β-cleavage of propyl chain, loss of •C₂H₄OH
High
145
[C₉H₇NO]⁺•
Loss of C₃H₆O from side chain; Indole-3-carbaldehyde
High
144
[C₉H₆NO]⁺
Loss of H• from m/z 145
High
116
[C₈H₆N]⁺
Loss of CO from m/z 144
High
89
[C₇H₅]⁺
Loss of HCN from m/z 116
Medium
Recommended Experimental Protocols
To validate these predictions, a standardized analytical approach is necessary. The choice between GC-MS and LC-MS depends on the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is suitable if the compound is sufficiently volatile and thermally stable. EI provides detailed, reproducible fragmentation patterns ideal for library matching and structural confirmation.
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., ethyl acetate or methanol).
Dilute the stock solution to a working concentration of 1-10 µg/mL.
Instrumentation & Conditions:
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Inlet: Split/Splitless injector at 250°C. Rationale: This temperature ensures efficient vaporization without causing excessive premature degradation.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. Rationale: This gradient allows for good separation from solvent and impurities while ensuring the analyte elutes as a sharp peak.
MS Source Temperature: 230°C.
Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which generates reproducible spectra and allows for comparison with standard mass spectral libraries.[8]
Mass Range: m/z 40-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This is the preferred method for less volatile compounds or those prone to thermal degradation. ESI is a soft ionization technique that will primarily produce the protonated molecule [M+H]⁺, requiring collision-induced dissociation (CID) in a tandem mass spectrometer to generate fragments.
Sample Preparation:
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
Instrumentation & Conditions:
System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ion mode.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate: 0.3 mL/min.
Ionization Mode: ESI Positive.
MS/MS Experiment:
Full Scan (MS1): Acquire a full scan from m/z 100-350 to identify the [M+H]⁺ ion at m/z 204.
Product Ion Scan (MS2): Select m/z 204 as the precursor ion and apply collision energy (e.g., a ramp of 10-40 eV) to generate fragment ions. Rationale: Ramping the collision energy ensures that both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragmentations are observed.
Conclusion
The mass spectrometric fragmentation of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is predicted to be a rich interplay of competing pathways. The most diagnostic ions for structural confirmation will be the molecular ion (m/z 203), the ion from water loss (m/z 185), the β-cleavage product (m/z 158), and the fragment corresponding to the indole-3-carbaldehyde core (m/z 145), along with its subsequent, well-known fragments (m/z 144, 116, 89). By comparing the experimentally obtained spectrum with this predictive guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate.
References
Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Available at: [Link]
Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
He, Y., et al. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]
BenchChem (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. BenchChem. This is a predictive document for a similar compound, used here for methodological comparison.
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link]
Wang, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. Available at: [Link]
ResearchGate (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Request PDF. Available at: [Link]
Robles-Molina, Y., et al. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Available at: [Link]
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
ResearchGate (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]
PubChem (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
Der Pharma Chemica (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(1), 233-239. Available at: [Link]
eGyanKosh (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]
NIST (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]
University of Arizona (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]
The Good Scents Company (n.d.). indole-3-carboxaldehyde. The Good Scents Company. Available at: [Link]
University of California, Los Angeles (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. Available at: [Link]
Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]
Wikipedia (n.d.). Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
ResearchGate (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
Personal protective equipment for handling 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
[1] Executive Summary & Risk Assessment 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a functionalized indole intermediate commonly utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Assessment
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a functionalized indole intermediate commonly utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1] While specific toxicological data for this precise derivative is often limited in public registries, its structural moieties—an reactive aldehyde group and an indole core—dictate its safety profile.[1][2]
The Primary Hazards:
Reactivity (Aldehyde): Susceptible to oxidation upon air exposure; potential sensitizer.[1]
Irritation (Indole/Aldehyde): High probability of causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Respiratory Irritation (STOT SE 3).[3]
Physical State: Fine crystalline solid/powder; dust generation is the primary exposure vector during weighing.[1]
Operational Directive: Treat this compound as a Potent Irritant and Air-Sensitive reagent.[1] Engineering controls (fume hood) are the primary barrier; PPE is the secondary line of defense.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must adapt to the state of the matter (Solid vs. Solution). The solvent used for dissolution often dictates the glove material more than the solute itself.
Table 1: PPE Specifications by Task
Body Area
PPE Component
Specification & Rationale
Hand (Solid)
Nitrile Gloves
Thickness:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
0.11 mm (4-5 mil).Rationale: Excellent barrier against dry organic solids.
Hand (Solution)
Solvent-Specific
In DMSO/Methanol: Standard Nitrile (Double-glove recommended).In DCM/Chloroform: PVA or Silver Shield® laminate gloves required (Nitrile degrades rapidly).[1]
Eye/Face
Safety Glasses
Standard: ANSI Z87.1 compliant with side shields.Upgrade: Chemical splash goggles if handling large volumes (>500 mg) of fine powder to prevent dust migration.
Respiratory
Engineering Control
Primary: Handle strictly inside a certified Chemical Fume Hood.Secondary: If hood work is impossible (e.g., balance outside), use N95 or P100 particulate respirator.[2]
Body
Lab Coat
Material: 100% Cotton or Nomex (flame resistant).Fit: Snap closures, long sleeves, high collar to protect neck area.[2]
Operational Protocols
Receiving and Storage
Inspection: Upon receipt, inspect the bottle for precipitate or yellowing (signs of oxidation).
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). The aldehyde group is prone to auto-oxidation to the carboxylic acid.[1]
Container: Keep tightly sealed; use Parafilm to reduce oxygen ingress.[1]
Weighing and Solvation (Critical Step)
This is the highest risk step for inhalation exposure.
Static Control: Use an anti-static gun on the weighing boat and spatula. Indole derivatives are often electrostatic and can "jump" or disperse as dust.[1]
Transfer: Perform all transfers inside the fume hood. If the balance is external, transfer the closed container to the balance, tare, add solid inside the hood, seal, and re-weigh.
Solvation:
Add solvent (typically DMSO, DMF, or Methanol) slowly.[1][2]
Caution: If using halogenated solvents (DCM), ensure your gloves match the solvent (see Table 1).
Reaction Monitoring
TLC/LCMS: When sampling reaction mixtures, assume the mixture carries the hazards of the most toxic component (often the reagents reacting with the aldehyde).
Quenching: Aldehydes can form bisulfite adducts.[1] Ensure quench protocols account for residual aldehyde reactivity.
Emergency Response & Decontamination
Table 2: Incident Response
Incident Type
Immediate Action
Decontamination Protocol
Skin Contact
Brush & Wash
1.[1][4] Gently brush off dry powder (do not wet initially to avoid spreading).2.[1] Rinse with soap and water for 15 mins.[1]
Eye Contact
Irrigate
Flush with eyewash station for 15 minutes.[1] Hold eyelids open. Consult a physician (aldehydes can damage cornea).[1]
Spill (Solid)
Damp Wipe
Cover with wet paper towel (solvent-dampened) to prevent dust.[1] Scoop into waste.
Spill (Solution)
Absorb
Use vermiculite or spill pads.[1] Do not use paper towels for oxidizing acid solutions.[1]
Waste Disposal
Classification: Non-halogenated organic waste (unless dissolved in DCM).[1]
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as exothermic polymerization or oxidation may occur.[2]
Figure 1: Sequential workflow for handling indole-3-carbaldehyde derivatives, emphasizing the "Check Solvent" feedback loop which dictates PPE changes.
References
PubChem. (n.d.).[1] Indole-3-carboxaldehyde (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]